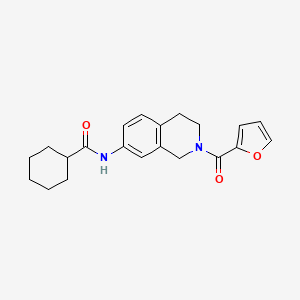

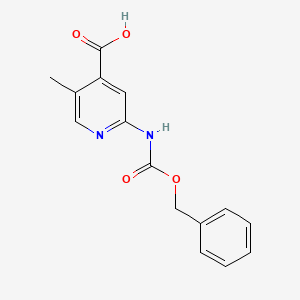

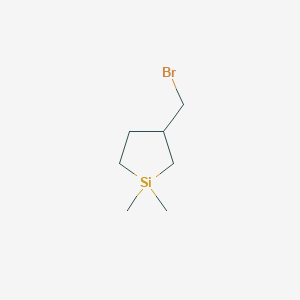

![molecular formula C20H17ClN2O4S B2556018 butyl 4-(6-chloro-2-cyano-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate CAS No. 1226435-44-4](/img/structure/B2556018.png)

butyl 4-(6-chloro-2-cyano-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds, such as N-cyanoacetamides, involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . The direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Applications De Recherche Scientifique

1. Pharmaceutical Research and Development

The compound's structure is closely related to a class of chemicals that have been explored for their potential anti-inflammatory and anti-cancer properties. For example, a study by Kodela, Chattopadhyay, and Kashfi (2012) on NOSH-Aspirin, a novel hybrid of aspirin bearing nitric oxide and hydrogen sulfide-releasing moieties, demonstrates the innovative approach to creating pharmaceuticals with enhanced efficacy and reduced toxicity. NOSH compounds, including those structurally related to butyl 4-(6-chloro-2-cyano-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate, show significant potential in inhibiting cancer cell growth without cellular toxicity, positioning them as promising candidates for anti-cancer drug development (Kodela, R., Chattopadhyay, M., & Kashfi, K., 2012).

2. Synthesis and Biological Activity of Derivatives

Research into the synthesis and microbiological activity of derivatives, such as those described by Guarda et al. (2001), highlights the chemical versatility and potential for creating compounds with antimicrobial properties. By modifying the chemical structure, researchers aim to develop new substances that could be used in treating infections or as preservatives in various industries (Guarda, V. et al., 2001).

3. Material Science and Chemistry

The application of this compound extends beyond pharmacology into material science and chemistry, where its derivatives are investigated for their solubility properties, potential as catalysts, and role in synthesizing novel materials. For example, the study on "Tailoring the Surface and Solubility Properties of Nanocrystalline Titania" by Niederberger et al. (2004) explores how modifications in chemical structures can influence material properties, demonstrating the compound's relevance in developing advanced materials with specific characteristics (Niederberger, M. et al., 2004).

Orientations Futures

The future directions for research on “butyl 4-(6-chloro-2-cyano-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate” and similar compounds could involve exploring their potential in evolving better chemotherapeutic agents . The synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles could be further investigated .

Propriétés

IUPAC Name |

butyl 4-(6-chloro-2-cyano-1,1-dioxo-1λ6,4-benzothiazin-4-yl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN2O4S/c1-2-3-10-27-20(24)14-4-7-16(8-5-14)23-13-17(12-22)28(25,26)19-9-6-15(21)11-18(19)23/h4-9,11,13H,2-3,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTTNTDPTLSEOFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

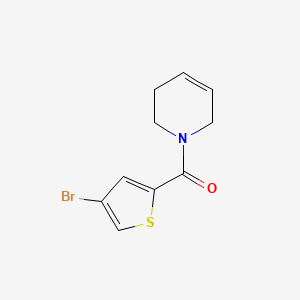

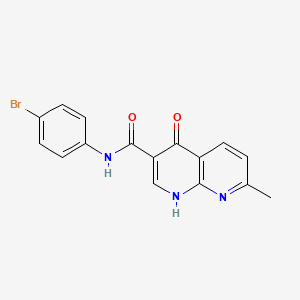

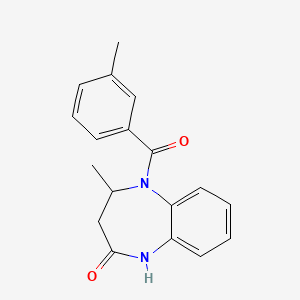

![N-(2-methoxybenzyl)-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide](/img/structure/B2555945.png)

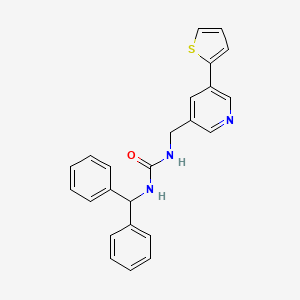

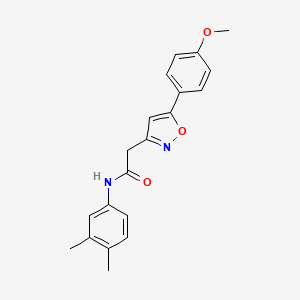

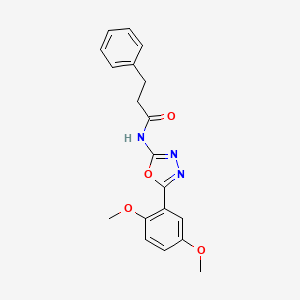

![2-[(4-nitrobenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2555951.png)

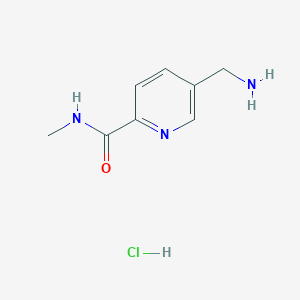

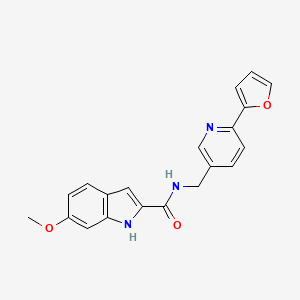

![5-Methyl-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2555956.png)